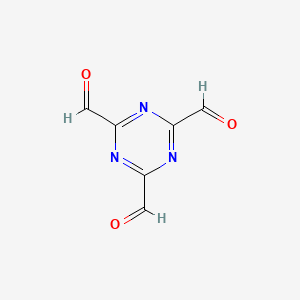

1,3,5-Triazine-2,4,6-tricarbaldehyde

説明

Structure

3D Structure

特性

分子式 |

C6H3N3O3 |

|---|---|

分子量 |

165.11 g/mol |

IUPAC名 |

1,3,5-triazine-2,4,6-tricarbaldehyde |

InChI |

InChI=1S/C6H3N3O3/c10-1-4-7-5(2-11)9-6(3-12)8-4/h1-3H |

InChIキー |

NRVHZCZYBNCGHM-UHFFFAOYSA-N |

正規SMILES |

C(=O)C1=NC(=NC(=N1)C=O)C=O |

製品の起源 |

United States |

Chemical Reactivity and Functionalization of 1,3,5 Triazine 2,4,6 Tricarbaldehyde

Reactivity of Aldehyde Functionalities in 1,3,5-Triazine-2,4,6-tricarbaldehyde

The chemical behavior of this compound is dominated by its three aldehyde (-CHO) functional groups. The electron-withdrawing nature of the central s-triazine ring enhances the electrophilicity of the carbonyl carbons in the aldehyde groups, making them highly susceptible to nucleophilic attack. This inherent reactivity allows the molecule to serve as a versatile C3-symmetric building block in the synthesis of a wide range of organic structures, most notably in the field of materials science for the construction of porous crystalline polymers known as covalent organic frameworks (COFs). The symmetrical arrangement of these reactive sites enables the formation of ordered, extended networks through various condensation reactions.

One of the most utilized reactions involving this compound is the condensation reaction with primary amines to form Schiff bases, resulting in robust imine (C=N) linkages. smolecule.com This reaction is a cornerstone in the synthesis of imine-linked COFs, where the reversible nature of imine bond formation allows for "error-checking" and self-healing during the crystallization process, leading to highly ordered and crystalline materials. nih.govntu.edu.sg

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. These reactions are often carried out under solvothermal conditions, and sometimes in the presence of an acid catalyst, to drive the equilibrium towards the formation of the crystalline framework. dtic.mil By reacting this compound or its derivatives with various multitopic amines, a diverse library of COFs with tunable porosity, stability, and functionality has been developed for applications in gas storage, separation, and catalysis. nih.govrsc.org For instance, the reaction of a triazine-based trialdehyde with 5,5'-diamino-2,2'-bipyridine produces a bipyridine-based COF with a high surface area. ossila.com Similarly, chitosan (B1678972), a biopolymer with primary amine groups, can be cross-linked using a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative to form hydrogels. nih.gov

Table 1: Examples of Imine-Linked Covalent Organic Frameworks (COFs) Synthesized from Triazine-Aldehyde Monomers

| Aldehyde Monomer | Amine Monomer | Resulting COF/Framework | Key Findings |

|---|---|---|---|

| 4',4''',4'''''-(1,3,5-triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) | 5,5'-diamino-2,2'-bipyridine | Bpy-COF | High BET surface area of 1864 m²/g; demonstrates high conversion rates in cycloaddition reactions when loaded with copper. ossila.com |

| Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT) | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | BTT-TAPT-COF | The electron-withdrawing triazine core boosts charge separation, making it an effective photocatalyst for selective aerobic sulfoxidation. rsc.org |

| 4,4′-biphenyldicarboxaldehyde (BPDCA) | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | HHU-COF-1 | Synthesized via a catalyst-free Schiff base reaction; exhibits a high Brunauer–Emmett–Teller (BET) surface area of 2352 m²/g. nih.gov |

Analogous to the reaction with primary amines, the aldehyde groups of this compound can undergo condensation with hydrazine (H₂N-NH₂) or its derivatives to form hydrazone linkages (-C=N-N-). This reaction is also employed in the synthesis of COFs, yielding materials with distinct properties compared to their imine-linked counterparts. Hydrazine-linked COFs have been successfully synthesized by reacting trigonal-planar aldehydes, such as 1,3,5-benzenetrialdehyde, with hydrazine. nih.gov These frameworks demonstrate the viability of using hydrazine as a linker to create crystalline, porous materials. nih.govresearchgate.net

Furthermore, the resulting hydrazone linkage can be a precursor for further chemical transformations. A postsynthetic strategy has been reported where hydrazine-linked frameworks are partially oxidized to create irreversible hydrazide linkages within the COF structure. nih.gov This modification can alter the material's properties, such as its affinity for water, making it suitable for applications like water harvesting from air in arid conditions. nih.govresearchgate.net

Table 2: Synthesis of Hydrazine- and Hydrazide-Linked COFs

| Aldehyde Monomer | Linker | Linkage Type | Resulting COF | Key Feature |

|---|---|---|---|---|

| 1,3,5-benzenetrialdehyde (BTA) | Hydrazine (Hy) | Hydrazone | AB-COF | A 2D COF with a honeycomb topology formed through condensation. nih.gov |

| 1,3,6,8-tetrakis(p-formylphenyl)pyrene (TFPPy) | Hydrazine (Hy) | Hydrazone | Py-COF-2D | A 2D COF with a square-lattice topology. nih.gov |

The aldehyde functionalities of triazine-based precursors can participate in C-C bond-forming reactions, such as the Knoevenagel condensation, to produce vinylene-linked (-CH=CH-) frameworks. In a related approach, base-catalyzed aldol-type condensations between multitopic aryl aldehydes and molecules with acidic methyl groups, like 2,4,6-trimethyl-s-triazine, have been used to synthesize vinylene-linked 2D COFs. nih.govresearchgate.net In these reactions, a base abstracts a proton from the methyl group, creating a stabilized carbanion that then attacks the aldehyde's carbonyl carbon, ultimately leading to the formation of a C=C double bond after dehydration. nih.govscispace.com

This strategy exploits the electron-deficient nature of the s-triazine ring, which acidifies the adjacent methyl hydrogens. nih.govresearchgate.net The resulting vinylene-linked COFs are often polycrystalline, porous, and chemically stable under both acidic and basic conditions. scispace.com For example, a quaternization-promoted Knoevenagel condensation between N-ethyl-2,4,6-trimethylpyridinium halide and a triazine-based trialdehyde produced an ionic vinylene-linked 2D COF with high crystallinity and a BET surface area of 1343 m²/g. ossila.com

Table 3: Examples of Vinylene-Linked COFs from Triazine Precursors

| Aldehyde Monomer | Methyl-Containing Monomer | Resulting COF | Key Features |

|---|---|---|---|

| Terephthalaldehyde (TA) | 2,4,6-trimethyl-s-triazine (TMT) | V-COF-1 | Polycrystalline with a BET surface area of 1341 m²/g; undergoes [2+2] photocycloaddition between layers. nih.govscispace.com |

| 1,3,5-tris(p-formylphenyl)benzene (TFPB) | 2,4,6-trimethyl-s-triazine (TMT) | V-COF-2 | Polycrystalline with a BET surface area of 627 m²/g; synthesized via base-catalyzed aldol condensation. nih.govscispace.com |

The aldehyde groups of this compound can react with alcohols under acidic conditions to form acetals. smolecule.com This reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by two equivalents of the alcohol and subsequent loss of a water molecule. Acetalization is a common method for protecting aldehyde groups during multi-step syntheses. While not as extensively used as imine formation in the context of materials synthesis with this specific trialdehyde, the principle is well-established for aromatic aldehydes. For instance, 2,4,6-trichloro-1,3,5-triazine has been shown to be a highly efficient catalyst for the acetalization of various aromatic aldehydes with methanol and ethanol, producing the corresponding dimethyl and diethyl acetals in good to excellent yields at room temperature. researchgate.net This indicates that the triazine core is compatible with and can even promote acetal (B89532) formation chemistry.

The formyl groups of this compound are susceptible to oxidation, which converts them into carboxylic acid functionalities. smolecule.com This transformation results in the formation of 1,3,5-triazine-2,4,6-tricarboxylic acid. This tricarboxylic acid derivative is a valuable compound in its own right, often synthesized via the base hydrolysis of its corresponding triethyl ester. orientjchem.org The hydrolysis reaction typically uses sodium hydroxide in a water-ethanol mixture, followed by acidification to precipitate the final product. orientjchem.org The controlled oxidation of the aldehyde groups offers a direct pathway to this highly functionalized triazine core, which can be used as a linker in the synthesis of metal-organic frameworks or other supramolecular structures.

The aldehyde groups of this compound can be readily reduced to primary alcohols, yielding 1,3,5-triazine-2,4,6-trimethanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. This reduction pathway is fundamental in organic synthesis, allowing for the conversion of the triazine-aldehyde platform into a triol, which can serve as a precursor for synthesizing polyesters, polyethers, and other polymers where hydroxyl functionalities are required for linkage formation. In a related context, cyanuric chloride (a triazine derivative) has been used to activate carboxylic acids for subsequent reduction to alcohols using sodium borohydride. researchgate.net

Electrophilic Substitution and Other Reactions on the Triazine Core and Aromatic Linkers

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature makes the triazine core generally resistant to electrophilic aromatic substitution reactions, which typically require electron-rich substrates. Common electrophilic substitution reactions such as nitration and sulfonation are challenging to achieve directly on the triazine ring of this compound. The strong deactivating effect of the nitrogen atoms significantly reduces the nucleophilicity of the ring carbons, thereby impeding the attack by electrophiles.

Instead, the chemistry of 1,3,5-triazine derivatives is dominated by nucleophilic aromatic substitution, particularly when leaving groups are present on the ring. However, in the case of this compound, the aldehyde substituents are not good leaving groups. Consequently, reactions directly involving the triazine core are limited under typical electrophilic conditions.

The primary reactive sites of this compound are the three aldehyde functional groups. These groups readily undergo condensation reactions with amines to form imine linkages, a key reaction in the synthesis of covalent organic frameworks (COFs).

Post-Synthetic Modification Strategies for Materials Derived from this compound

The true functional versatility of this compound is realized in the materials synthesized from it, particularly covalent organic frameworks (COFs). Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functionalities in a pre-synthesized material, allowing for the tailoring of properties without redesigning the entire synthesis. rsc.orgsemanticscholar.org For COFs derived from this compound, PSM offers a route to overcome the synthetic challenges of incorporating certain functional groups directly into the building blocks. rsc.org

PSM strategies for these materials can be broadly categorized into three main types:

Modification of the Linkages: The imine bonds formed from the condensation of the aldehyde groups of this compound and amine linkers are susceptible to chemical transformation. For instance, the imine linkages can be reduced to more stable amine linkages. rsc.orgscispace.com This transformation not only enhances the chemical stability of the framework but also provides secondary amine functionalities that can be further modified. scispace.com

Modification of Pendant Functional Groups: If the amine linker used in the COF synthesis contains pendant functional groups, these can be modified post-synthetically. This approach allows for the introduction of a wide range of chemical functionalities that might not be compatible with the initial COF synthesis conditions.

Metalation: The nitrogen-rich triazine core and any additional nitrogen atoms within the linker can act as coordination sites for metal ions. Post-synthetic metalation can introduce catalytic activity, enhance gas sorption properties, or modify the electronic properties of the material.

A summary of potential post-synthetic modification strategies for COFs derived from this compound is presented in the table below.

| Modification Strategy | Target Site | Reagents/Conditions | Resulting Functionality | Potential Applications |

| Linkage Reduction | Imine bonds (-C=N-) | Sodium borohydride (NaBH₄) or other reducing agents | Amine bonds (-CH-NH-) | Enhanced stability, sites for further functionalization |

| Linkage Oxidation | Imine bonds (-C=N-) | Oxidizing agents | Amide bonds (-CO-NH-) | Increased robustness |

| Pendant Group Modification | Reactive groups on the linker | Various (e.g., acylation, alkylation) | Tailored functional groups | Catalysis, sensing, specific adsorption |

| Metalation | Triazine nitrogen atoms, linker heteroatoms | Metal salts (e.g., Co(OAc)₂) | Metal-coordinated sites | Catalysis, gas storage, electronics |

One notable example of post-synthetic modification involves the transformation of imine linkages in a COF to amine linkages, followed by further functionalization. scispace.com This two-step process can be used to introduce sulfonic acid groups, which can then be used to anchor metal ions like Co²⁺, creating a single-atom catalyst for cycloaddition reactions. scispace.com This highlights the power of PSM to create highly functional materials from a relatively simple starting framework.

While direct electrophilic substitution on the triazine core of this compound is not a feasible synthetic route, the compound serves as an excellent platform for building complex, functional materials. The true potential for tailoring the chemical properties of these materials lies in the diverse strategies of post-synthetic modification, enabling the creation of materials with specific functionalities for a wide range of applications.

Application of 1,3,5 Triazine 2,4,6 Tricarbaldehyde in the Construction of Porous Organic Materials

Covalent Organic Frameworks (COFs) Synthesized from 1,3,5-Triazine-2,4,6-tricarbaldehyde and Related Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers formed by the covalent bonding of organic building units. The use of this compound and analogous triazine-based monomers is central to the development of COFs with tailored properties. The triazine core provides a C3-symmetric node, which, when combined with various linear or triangular linkers, directs the formation of predictable and periodic network structures. rsc.org These frameworks are noted for their high thermal and chemical stability, permanent porosity, and low density, making them suitable for a wide range of applications. nih.govnih.gov

The design of triazine-based COFs follows the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. uni-duesseldorf.de The 1,3,5-triazine (B166579) unit acts as a trigonal node, and its condensation with complementary linkers, typically diamines or other multitopic amines, leads to the formation of extended 2D sheets or 3D networks. rsc.org

2D Architectures: The most common topology for 2D triazine-based COFs is the hexagonal honeycomb (hcb) net. rsc.org This is achieved by combining C3-symmetric triazine aldehydes with C2-symmetric linear linkers (e.g., diamines). The resulting 2D layers stack upon one another through non-covalent interactions, such as van der Waals forces and π-π stacking, to form a crystalline solid with uniform, one-dimensional channels. mdpi.com The stacking can be either eclipsed (AA stacking) or staggered (AB stacking), which influences the material's porosity and properties. acs.org

3D Architectures: While less common, 3D triazine-based COFs can be constructed by using non-planar, tetra-topic linkers that extend the network in three dimensions. 3D COFs generally offer higher surface areas and lower densities compared to their 2D counterparts, though they can be more challenging to synthesize with high crystallinity. researchgate.net

A key design principle involves the selection of linkers. Flexible linkers can lead to expandable lattices and unpredictable properties like increased crystallinity and cavity size, whereas rigid linkers promote the formation of well-defined, stable porous structures. nih.govnih.gov Furthermore, the electron-deficient nature of the triazine ring makes it an excellent electron acceptor, enhancing the stability of the framework compared to analogous benzene-based COFs. nih.govnih.govacs.org This electronic property can be exploited to create donor-acceptor pairs within the COF structure, which is beneficial for optoelectronic applications. researchgate.net

Table 1: Design Principles and Resulting Architectures for Triazine-Based COFs

| Monomer Symmetry | Linker Symmetry | Resulting Topology | Dimensionality | Key Features |

|---|---|---|---|---|

| C3 (e.g., Triazine aldehyde) | C2 (e.g., Linear diamine) | Honeycomb (hcb) | 2D | Uniform 1D channels, π-π stacking |

| C3 (e.g., Triazine aldehyde) | C3 (e.g., Triangular amine) | Honeycomb (hcb) | 2D | Single-pore framework |

| C3 (e.g., Triazine aldehyde) | C4 (e.g., Tetrahedral amine) | Various | 3D | Higher surface area, interpenetrated networks |

Solvothermal synthesis is the most prevalent method for producing highly crystalline triazine-based COFs. mdpi.com This technique involves heating the constituent monomers in a sealed vessel containing a high-boiling-point solvent or a mixture of solvents at temperatures typically ranging from 80°C to 180°C for several days. acs.orgnih.gov The reversible nature of the imine bond formation under these conditions allows for "error-checking" and self-healing, where kinetically formed defects are corrected, leading to the thermodynamically favored, highly ordered crystalline product. mdpi.com

The choice of solvent is critical. A mixture of a non-polar solvent like mesitylene (B46885) and a polar solvent such as dioxane is commonly used. acs.org An acidic catalyst, often aqueous acetic acid, is typically added to the reaction mixture to catalyze the Schiff base condensation reaction between the aldehyde groups of the triazine monomer and the amine groups of the linker. mdpi.com The slow and controlled reaction environment provided by solvothermal conditions is essential for growing well-defined crystals. nih.gov This method has been successfully used to synthesize a variety of crystalline imine-based COFs featuring triazine nodes. nih.govmdpi.com

To overcome the long reaction times associated with solvothermal synthesis, alternative, more rapid methods have been developed.

Microwave-Assisted Synthesis (MAS): This approach utilizes microwave irradiation to rapidly heat the reaction mixture, significantly accelerating the rate of COF formation. mdpi.com Reaction times can be reduced from days to hours or even minutes. mdpi.comacs.org MAS often leads to comparable or improved properties, such as higher yields and fewer side reactions, compared to conventional solvothermal methods. mdpi.come3s-conferences.org It has been successfully applied to the synthesis of various triazine-containing COFs, demonstrating its potential for fast and scalable production. mdpi.combojdyslab.org

Mechanochemical Synthesis: This method involves the solvent-free grinding of monomers, often in a ball mill or with a mortar and pestle. acs.org The mechanical energy input induces the chemical reaction to form the COF structure. acs.orgacs.org This technique is environmentally friendly, as it eliminates the need for bulk solvents, and is highly efficient and easily scalable. acs.org Mechanochemical synthesis has been shown to produce crystalline and porous triazine-based COFs in minutes, representing a significant advancement in the benign fabrication of these materials. acs.org

A significant challenge in COF synthesis is the loss of crystallinity and porosity during the "activation" process, where residual solvent is removed from the pores. The capillary stress from solvent evaporation can cause the porous structure to collapse. ustc.edu.cnnih.gov The self-sacrificing guest (SG) strategy has been developed to address this issue. ustc.edu.cnnih.govresearchgate.net

In this method, salt guests (e.g., ammonium (B1175870) bicarbonate) are incorporated into the COF pores during synthesis. ustc.edu.cnnih.gov These salts act as physical supports, preventing pore collapse during solvent removal. ustc.edu.cn Crucially, the salts are chosen for their ability to decompose into gaseous products upon gentle heating. ustc.edu.cnnih.gov This allows for their complete removal from the framework without generating the destructive capillary forces associated with liquid solvent evaporation. The result is a highly pure COF with significantly enhanced crystallinity and accessible porosity compared to materials synthesized via conventional routes. ustc.edu.cnnih.govresearchgate.net This strategy has been successfully applied to produce sixteen different high-quality 2D COFs. ustc.edu.cn

The morphology and thickness of triazine-based COFs are not intrinsic properties but can be controlled by carefully tuning the reaction conditions.

Monomer Concentration and Feeding Rate: The concentration of monomers plays a crucial role in the nucleation and growth of COF crystals. It is hypothesized that controlling the concentration of one monomer by adjusting its feeding rate can govern the crystallization process, leading to enhanced crystallinity. researchgate.net A slow monomer feeding rate can slow down nucleation and crystal growth, allowing for more ordered structures to form. researchgate.net

Solvent System: The choice and ratio of solvents can dramatically influence the final morphology. For instance, by adjusting the ratio of mixed solvents, the solubility of monomers can be controlled. This, in turn, directs the nucleation, crystal growth, and subsequent self-assembly processes. This approach has been used to create crystalline covalent triazine frameworks with a distinctive fibrous morphology instead of the more common block or spherical shapes. nih.gov

Reaction Temperature and Time: These parameters are fundamental in solvothermal synthesis. Higher temperatures can accelerate the reversible bond formation, promoting error correction and improving crystallinity, but excessively high temperatures can lead to amorphous materials. rsc.org The duration of the reaction must be sufficient to allow the system to reach thermodynamic equilibrium.

Template-Based Methods: The morphology and shell thickness of hollow COF structures can be controlled using hard template methods. The performance of these materials, for example in photocatalysis, can be directly correlated with shell thickness. researchgate.net

Table 2: Effect of Synthesis Conditions on Triazine-COF Properties

| Parameter | Method of Control | Effect on COF Properties |

|---|---|---|

| Crystallinity | Slowing monomer feeding rate; Self-sacrificing guests | Enhanced long-range order and peak intensity in PXRD |

| Porosity | Self-sacrificing guests; Supercritical drying | Increased accessible surface area and pore volume |

| Morphology | Adjusting mixed-solvent ratios; Template-based synthesis | Control over shape (e.g., fibrous vs. block); Formation of hollow structures |

| Thickness | Template-based synthesis; Interfacial polymerization | Controllable shell thickness of hollow spheres; Formation of thin films |

Engineering the crystallinity and porosity of triazine-based COFs is essential for optimizing their performance in various applications.

Crystallinity Engineering: High crystallinity is a defining feature of COFs, and achieving it is a primary goal of synthesis. The use of reversible covalent bond chemistry (e.g., imine formation) is a cornerstone for obtaining crystalline materials. mdpi.com Strategies to enhance crystallinity include:

Dynamic Synthesis Conditions: Solvothermal methods that allow for reversible reactions are key to correcting defects and achieving a thermodynamically stable, ordered framework. mdpi.com

Monomer Selection: The rigidity of the building blocks is critical. While rigid monomers are typically used to ensure structural order, flexible linkers, such as those containing ether linkages, have also been shown to produce highly crystalline COFs, sometimes with unpredictable increases in cavity size. nih.govnih.govacs.org

Advanced Synthesis Routes: Methods like the self-sacrificing guest strategy directly target the preservation of crystallinity during post-synthesis processing, resulting in materials with superior order. ustc.edu.cnnih.gov Controlling the monomer feeding rate is another approach to govern the crystallization process in a controlled manner. researchgate.net

Porosity Engineering: The porosity of triazine-COFs, including their surface area and pore size, can be tuned through several approaches:

Linker Length: The most straightforward method to control pore size is by varying the length of the linker molecule that connects the triazine nodes. Longer linkers result in larger pores.

Interpenetration: In some 3D and even 2D frameworks, multiple independent networks can interpenetrate each other, which reduces the effective pore size and increases the framework's density. nih.gov

Post-synthesis Activation: The method used to remove guest molecules and solvents from the pores is crucial. As discussed, gentle methods like supercritical CO2 drying or the self-sacrificing guest strategy are effective in preserving the synthesized porosity, leading to high surface areas. ustc.edu.cn For example, a COF synthesized from a flexible triazine-based aldehyde and a diamine linker exhibited a Brunauer–Emmett–Teller (BET) surface area of 279.5 m²·g⁻¹. nih.govnih.gov Other triazine-based COFs have reported much higher surface areas, reaching up to 2352 m²/g. mdpi.com

By strategically combining monomer design with advanced synthesis and processing techniques, both the crystallinity and porosity of 1,3,5-triazine-based COFs can be precisely engineered to meet the demands of specific applications.

Porous Organic Polymers (POPs) and Covalent Triazine Frameworks (CTFs) Utilizing this compound Building Blocks

Porous organic polymers and covalent triazine frameworks are materials characterized by their high surface area, tunable porosity, and robust chemical structures, making them suitable for applications in gas storage, catalysis, and separation. The construction of these materials often relies on the polymerization of rigid, geometrically defined monomers. Triazine rings are frequently employed as core units due to their C3 symmetry and nitrogen-rich nature, which can enhance the material's properties.

The synthesis of imine-linked porous organic frameworks typically involves the condensation reaction between multifunctional amine and aldehyde monomers. While the core structure of 1,3,5-triazine suggests its potential as a trigonal building block, direct utilization of this compound in the synthesis of imine-linked POPs is not extensively documented in readily available scientific literature.

Instead, many studies focus on the inverse strategy, using triazine-based amines with various aromatic aldehydes. For example, nitrogen-rich COFs have been synthesized using 2,4,6-tris(4-aminophenyl)-1,3,5-triazine in reaction with 1,3,5-triformylbenzene. This approach still leverages the triazine core to create a porous, crystalline framework with imine linkages. The resulting materials exhibit significant CO2 uptake capacity, attributed to the nitrogen-rich environment of the pores.

Another related compound, 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], which has a larger structure with benzene (B151609) rings between the triazine core and the aldehyde groups, is used in the synthesis of imine-based microporous covalent organic frameworks. This compound undergoes condensation with 1,4-diaminobenzene to create catalytic materials.

Triazine derivatives have been successfully employed as cross-linking agents to create robust polymer networks. For instance, 1,3,5-triazine-2,4,6-tribenzaldehyde, a derivative of the target compound, has been synthesized and used to cross-link chitosan (B1678972). nih.gov The reaction between the aldehyde groups of the triazine derivative and the amino groups of chitosan forms imine bonds, resulting in a hydrogel with pH and temperature-responsive properties. nih.gov The degree of cross-linking, and thus the properties of the hydrogel, can be controlled by varying the amount of the triazine-based cross-linker. nih.gov

Theoretical and Computational Investigations of 1,3,5 Triazine 2,4,6 Tricarbaldehyde and Its Frameworks

Quantum Chemical Studies on Electronic Structure and Reactivity of 1,3,5-Triazine-2,4,6-tricarbaldehyde

Computational studies on analogous 2,4,6-substituted triazines reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of their electronic behavior. For instance, in 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the HOMO and LUMO energy levels can be tuned by introducing different substituents. In one study, the HOMO and LUMO energy levels of OTrPhCz and OTrPhCzBr were determined to be -5.83 eV and -2.88 eV, and -5.96 eV and -2.71 eV, respectively. rsc.org This tuning of the electronic structure is crucial for applications in optoelectronics.

The reactivity of this compound is dominated by the electrophilic carbon atoms of the aldehyde groups, making them susceptible to nucleophilic attack. This reactivity is the basis for the formation of imine-linked covalent organic frameworks (COFs) through condensation reactions with amine-containing molecules. Theoretical calculations can predict the reaction pathways and activation energies for such condensation reactions, providing insights into the kinetics of framework formation.

Density Functional Theory (DFT) Calculations for Derived Material Properties

Density Functional Theory (DFT) has emerged as a powerful computational method to predict the structural, electronic, and mechanical properties of materials derived from this compound, particularly covalent organic frameworks (COFs).

DFT calculations are instrumental in predicting the band gap and optoelectronic properties of triazine-based COFs. The band gap is a critical parameter that determines the material's conductivity and its potential for applications in electronics and photocatalysis. For instance, a bilayer triazine-based covalent organic framework (TCOF) was calculated to be a direct band gap semiconductor with a band gap of 2.01 eV. rsc.org

The band gap of these COFs can be engineered by judiciously selecting the building blocks. For example, incorporating electron-donating or electron-withdrawing groups into the framework can effectively tune the band gap. In a series of four COFs synthesized from 2,4,6-tris(4-aminophenyl)-1,3,5-triazine with different triformylbenzene derivatives, the band gaps were modulated, with COF-OH-3 exhibiting a band gap of 2.28 eV. rsc.org Another study on a triazine-based framework containing triphenylamine (B166846) (DA-CTF) demonstrated how the donor-acceptor structure optimized the optical bandgap for visible-light harvesting. researchgate.net

| Framework | Band Gap (eV) | Computational Method | Reference |

|---|---|---|---|

| Bilayer TCOF | 2.01 | DFT | rsc.org |

| COF-OH-3 | 2.28 | DFT | rsc.org |

| TTA-TTB COF | 2.67 | DFT | ntu.edu.sg |

| TAPB-TTB COF | 2.43 | DFT | ntu.edu.sg |

DFT is also employed to investigate the mechanisms of charge separation and transfer in triazine-based COFs, which is crucial for their application in photocatalysis and solar energy conversion. The spatial distribution of HOMO and LUMO can provide insights into the pathways for electron-hole separation.

In donor-acceptor type COFs, the HOMO is often localized on the electron-donating unit, while the LUMO is on the electron-accepting triazine unit. This spatial separation facilitates efficient charge separation upon photoexcitation. For instance, in a study of TTA-TTB COF and TAPB-TTB COF, DFT calculations showed the spatial distributions of excited electrons and holes, illustrating effective charge separation. researchgate.net Furthermore, in a crystalline triazine/heptazine carbon nitride homojunction, theoretical simulations demonstrated that photogenerated electrons follow an S-scheme transfer mechanism from the triazine to the heptazine phase. nih.gov

Computational Modeling of Framework Crystallization and Pore Characteristics

Understanding the crystallization process and predicting the pore characteristics of triazine-based frameworks are vital for designing materials with desired porosity and stability. Computational modeling provides valuable insights into these aspects.

The crystallization of 2D COFs can be complex, often involving non-classical pathways. Machine-learning approaches have been developed to create crystallization models that correlate induction time, nucleation rate, and growth rate with material parameters and synthesis conditions. chemrxiv.orgresearchgate.netchemrxiv.org These models can help optimize synthesis protocols to achieve high-quality crystalline materials. Studies have identified that the growth of 2D COFs can proceed through both nucleation and self-healing mechanisms, where the self-assembly and pre-arrangement of monomers and oligomers are critical for high crystallinity. nih.gov

Molecular modeling can also be used to predict the porosity of covalent triazine-based frameworks (CTFs). By constructing atomistic representative models, researchers can simulate properties such as surface area and pore volume, which show good consistency with experimental data. researchgate.net These simulations aid in the rational design of CTFs with tailored pore structures for specific applications like gas storage and separation. researchgate.netrsc.org

| Property | Simulated Value | Experimental Value | Reference |

|---|---|---|---|

| Surface Area (m²/g) | Consistent with experiment | Not specified | researchgate.net |

| Pore Volume (cm³/g) | Consistent with experiment | Not specified | researchgate.net |

Molecular Dynamics Simulations for Host-Guest Interactions within Triazine-based Porous Materials

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of guest molecules within the pores of triazine-based materials. These simulations provide a detailed understanding of host-guest interactions, diffusion pathways, and the effects of confinement on molecular behavior.

MD simulations have been used to investigate the self-diffusion of guest molecules like acetonitrile (B52724) and chloroform (B151607) in the one-dimensional channels of imine-linked COFs. nih.gov These studies revealed that diffusion is anisotropic and significantly reduced compared to the bulk liquid, which was attributed to the confinement within the pores. nih.gov The simulations also highlighted the impact of structural defects and grain boundaries on the long-range diffusivity of guest molecules. nih.gov

In the context of PFAS adsorption, MD simulations have shown that hydrophobic and electrostatic interactions at the terminal fluorinated carbon chains of PFAS compounds are the primary modes of interaction with the surface of olefin-linked 2D COFs. researchgate.net These simulations are crucial for designing effective adsorbents for environmental remediation. Furthermore, MD simulations can elucidate guest-dependent dynamics in COFs, revealing how the framework can contract or expand upon the inclusion of different guest molecules. berkeley.edu

Advanced Research Applications of 1,3,5 Triazine 2,4,6 Tricarbaldehyde Derived Materials

Catalysis and Photocatalysis

The nitrogen-rich, π-conjugated structure of triazine-based frameworks provides active sites for a multitude of catalytic and photocatalytic processes. These materials often serve as metal-free catalysts, offering a more sustainable alternative to traditional noble-metal-based systems.

Heterogeneous Catalysis for Various Organic Transformations

Porous crystalline polymers derived from triazine aldehydes serve as robust platforms for heterogeneous catalysis. Their well-defined pore structures and high surface areas facilitate reactant accessibility and product diffusion. For instance, a copper-loaded COF synthesized from a derivative, 4',4''',4'''''-(1,3,5-triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde), has shown high efficiency in cycloaddition reactions. ossila.com Similarly, triazine-carbazole-based COFs have been successfully employed as recyclable and stable photocatalysts for the oxidation of N-aryltetrahydroisoquinolines. Triazine-based frameworks have also demonstrated catalytic activity for CO2 cycloaddition.

Photocatalytic Hydrogen Evolution Reactions (HERs)

One of the most promising applications of triazine-based materials is in the photocatalytic production of hydrogen from water. nih.gov These materials can absorb light and generate electron-hole pairs, which then drive the reduction of protons to hydrogen gas. The efficiency of these photocatalysts is attributed to their architectural stability, high electronic conductivity from extended π-delocalization, and abundant, periodically located active sites. nih.gov A COF material, C₆-TRZ-TFP, synthesized from 2-hydroxybenzene-1,3,5-tricarbaldehyde (B1306181) and a triazine-based amine, displayed excellent HER activity in electrochemical water splitting with a low overpotential of 200 mV. nih.gov The performance of various triazine-derived frameworks in HER is detailed below.

| Material | Description | Performance Metric | Value | Conditions | Source |

|---|---|---|---|---|---|

| TAPB-TTB COF | 2,4,6-triphenyl-1,3,5-triazine (B147588) based COF | Photocurrent Density | 110 µA/cm² | Visible light (> 420 nm), 0 V vs RHE | researchgate.net |

| TFP-TPTPh COF | π-electron extended triazine-based COF | HER Rate | 2712 µmol g⁻¹ h⁻¹ | UV-Visible light, no co-catalyst | nih.gov |

| ZVCOF-2 | Ionic covalent organic framework | HER Rate | 2052 µmol h⁻¹ | Visible light, sacrificial agent | ossila.com |

| CTF/rGO Composite | Covalent triazine framework with reduced graphene oxide | HER Rate | 894 µmol g⁻¹ h⁻¹ | Visible light | rsc.org |

| CTF-Benzonitrile | Covalent triazine framework with benzonitrile (B105546) linker | HER Rate | Among the highest in a 39-material study | Visible light (> 420 nm), Pt co-catalyst | chemrxiv.org |

Visible-Light-Driven Selective Aerobic Sulfoxidation

Triazine-based porous materials have been engineered for the selective oxidation of sulfides to sulfoxides, a crucial transformation in organic synthesis. nih.gov These reactions utilize visible light as an energy source and molecular oxygen as a green oxidant. rsc.org In one study, a covalent triazine framework was modified by incorporating a thiazolo[5,4-d]thiazole (B1587360) linkage. nih.gov This structural alteration fine-tuned the material's reduction potential, making it more effective at activating oxygen to form superoxide (B77818) radicals, which in turn led to significantly higher conversion rates for sulfide (B99878) oxidation under blue light irradiation. nih.gov The photocatalysts demonstrate excellent selectivity and can be recycled multiple times without a significant loss in activity. nih.gov

CO2 Electroreduction (CO2RR) and Oxygen Evolution Reactions (OER)

The conversion of carbon dioxide into valuable chemicals and fuels is a key goal in sustainable chemistry. Nitrogen-rich triazine frameworks are excellent candidates for CO2 capture and electrocatalytic reduction. Copper-based catalysts confined within a covalent triazine framework have been developed for the selective electrochemical reduction of CO2 to hydrocarbons, achieving a maximal Faradaic efficiency of 81.3%. researchgate.net Pyrolyzed triazine-based frameworks have also been shown to enable the electrochemical reduction of CO2 to formate (B1220265) in water. cnr.it

In the complementary field of water oxidation, materials derived from triazine-based precursors show potential for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). Metal-organic frameworks (MOFs) using 2,4,6-tris(4-pyridyl)-1,3,5-triazine as a ligand have been used to create Co, N-codoped porous carbon materials that act as efficient electrocatalysts for the ORR. rsc.orgrsc.org Porphyrin-based frameworks, which can be integrated with triazine structures, are also widely studied for OER and CO2RR applications. rsc.org

Photo-biocatalytic Applications, including Coenzyme Regeneration and Formic Acid Production

Integrating photocatalysis with biological systems opens new avenues for sustainable chemical production. A critical step in many biocatalytic processes is the regeneration of coenzymes, such as NADH. Recently, a series of isostructural triazine COFs were developed where the N-heterocyclic microenvironment could be precisely regulated. acs.org This tuning of the framework's electronic properties led to a highly efficient system for the photocatalytic regeneration of NADH, with the optimal COF achieving an 89% regeneration capacity within 20 minutes. acs.org This capability was then harnessed to create an artificial photosynthesis system for the green synthesis of L-glutamate, which significantly surpassed the efficiency of enzymatic methods that lack a photocatalytic regeneration cycle. acs.org Covalent triazine frameworks have also shown high potential for the regeneration of nicotinamide (B372718) cofactors (NAD(P)H) in artificial photosynthesis systems. nih.gov While direct photocatalytic production of formic acid using these specific materials is an area of ongoing research, their proven ability in CO2 reduction and coenzyme regeneration points to their strong potential in this application. cnr.it

Energy Storage and Conversion

The inherent porosity, high surface area, and redox-active nature of the nitrogen atoms in the triazine ring make COFs derived from 1,3,5-triazine-2,4,6-tricarbaldehyde and its analogues highly suitable for energy storage applications, particularly as electrode materials in supercapacitors. bohrium.comrsc.orgrsc.org These materials store charge through both electric double-layer capacitance (EDLC) and pseudocapacitance, which arises from fast and reversible faradaic reactions at the electrode surface. acs.org The introduction of additional redox-active units can further enhance pseudocapacitive performance. acs.org

| Material | Monomers Used | Specific Capacitance | Energy Density | Cycling Stability | Source |

|---|---|---|---|---|---|

| PDC–MA–COF//AC | 1,4-piperazinedicarboxaldehyde (PDC) and melamine (B1676169) (MA) | 94 F g⁻¹ (two-electrode) | 29.2 W h kg⁻¹ | 88% retention after 20,000 cycles | acs.org |

| TPT@BDA-COF | Triazine-biphenyl-amine (TPT) and 4,4'-Oxydibenzaldehyde (BDA) | 47.7 F g⁻¹ (in 1 M NaClO₄) | 21.6 Wh/kg (in 1 M NaClO₄) | 105.2% retention after 10,000 cycles | nih.gov |

| 50%Al₂O₃@DHTA-COF | Composite of triazine-based COF on θ-Al₂O₃ | 261.5 F g⁻¹ (at 0.5 A g⁻¹) | Not Reported | Stable after 6,000 cycles | rsc.org |

| TPDA-COF | 2,4,6-tris(4-formylphenyl)-1,3,5-triazine and diaminoanthraquinone | Higher than TPTP-COF | Not Reported | Not Reported | bohrium.com |

Materials for Rechargeable Batteries (e.g., Lithium-ion, Sodium-ion, Potassium-ion)

Covalent organic frameworks derived from triazine-based precursors are emerging as promising electrode materials for rechargeable batteries due to their high nitrogen content, structural stability, and tunable porosity. These characteristics are conducive to efficient ion storage and transport.

For Lithium-ion batteries (LIBs) , a triazine-based COF composite material has demonstrated a stable specific capacity of 645 mAh/g at a current density of 100 mA/g and 435 mAh/g at 500 mA/g when used as an anode material. d-nb.info The redox potential of this composite is approximately 1.0 V versus Li/Li+, making it a suitable candidate for anode applications. d-nb.info Another study on a single-crystalline 2D triazine-based COF grown on multi-walled carbon nanotubes reported a high capacity of 228 mAh/g at a current density of 0.2 A/g. nih.gov

In the realm of Sodium-ion (NIBs) and Potassium-ion batteries (KIBs) , which are gaining attention as alternatives to LIBs, triazine-based COFs have also shown significant potential. Theoretical studies based on density functional theory (DFT) have indicated that a bilayer triazine-based COF could serve as a high-capacity anode for both NIBs and KIBs. rsc.orgresearchgate.net These calculations predict a theoretical storage capacity of up to 628 mAh/g, with average voltages of 0.53 V for NIBs and 0.48 V for KIBs. rsc.orgresearchgate.net Experimental work has corroborated this potential, with a fluorinated covalent triazine framework (FCTF) exhibiting excellent performance as an anode for Li, Na, and K organic batteries. nih.gov Furthermore, a study on triazine-based hydrogen-bonded organic frameworks as cathode-active materials highlighted their robust cycle stability, particularly in SIB systems. acs.org A melt-salt-stripped fluorinated covalent triazine framework (Fe@FCTF) has shown a high capacity of 447 mAh/g at 0.1 A/g as a potassium-ion battery anode. d-nb.info

| Battery Type | Material | Role | Specific Capacity | Current Density | Cycling Stability | Reference |

|---|---|---|---|---|---|---|

| Lithium-ion | Triazine-based COF composite (PTT-O@C) | Anode | 645 mAh/g | 100 mA/g | Stable performance | d-nb.info |

| Lithium-ion | Single-crystalline 2D triazine-based COF-CNT | Anode | 228 mAh/g | 200 mA/g | Excellent stability | nih.gov |

| Sodium-ion | Triazine-based HOFs (PFC-13) | Cathode | Demonstrated robust cycle stability | - | High capacity retention | acs.org |

| Potassium-ion | Melt-FeCl3-stripped FCTF (Fe@FCTF) | Anode | 447 mAh/g | 100 mA/g | Good cycling stability | d-nb.info |

| Sodium/Potassium-ion | Bilayer triazine-based COF (Theoretical) | Anode | 628 mAh/g (Theoretical) | - | - | rsc.orgresearchgate.net |

Supercapacitors and Electrochemical Energy Devices

The high surface area and nitrogen-rich frameworks of materials derived from this compound are highly beneficial for supercapacitor applications. These properties facilitate the formation of electric double layers and enable fast faradaic reactions, leading to high specific capacitance and excellent cycling stability.

Several studies have highlighted the impressive performance of triazine-based COFs as supercapacitor electrodes. For instance, two distinct porous COFs, TPTTPA-COF and TMPTTPA-COF, were developed with the latter incorporating methoxy (B1213986) groups to enhance redox activity. rsc.org TMPTTPA-COF exhibited a superior specific capacitance of 383 F/g at 1 A/g, attributed to the pseudocapacitive contributions from the methoxy groups. rsc.org Both materials demonstrated excellent cycling stability, retaining over 90% of their initial capacitance after 10,000 cycles. rsc.org

| Material | Specific Capacitance | Current Density/Scan Rate | Cycling Stability | Coulombic Efficiency | Reference |

|---|---|---|---|---|---|

| TPTTPA-COF | 347 F/g | 0.5 A/g | 90% retention after 10,000 cycles | 94% | rsc.org |

| TMPTTPA-COF | 383 F/g | 1 A/g | 91% retention after 10,000 cycles | 95% | rsc.org |

The incorporation of these COFs with conductive materials like carbon nanotubes further enhances their performance by improving electrical conductivity. This strategic combination of high surface area, redox-active sites, and enhanced conductivity positions these materials as leading candidates for next-generation electrochemical energy storage devices.

Photoelectrochemical Decomposition of Water

Triazine-based covalent organic frameworks are also being explored for their potential in converting solar energy into chemical energy through the photoelectrochemical (PEC) decomposition of water to produce hydrogen. The extended π-conjugation and tunable electronic properties of these materials allow for efficient light absorption and charge separation, which are critical for photocatalysis.

Research has shown that triazine-containing COFs can act as effective photoelectrodes for water reduction. nih.govgate.energy In one study, two COFs based on 2,4,6-triphenyl-1,3,5-triazine were investigated as photocathodes for hydrogen production. nih.govgate.energy By creating donor-acceptor pairs within the COF structure, a significant enhancement in the visible-light photocurrent was achieved. The TAPB-TTB COF produced a photocurrent of 110 μA/cm² at 0 V vs. the reversible hydrogen electrode (RHE), which was substantially higher than the 35 μA/cm² produced by the TTA-TTB COF under the same conditions. nih.govgate.energy This improved performance was attributed to a narrowed bandgap and more effective charge transfer within the donor-acceptor framework. nih.govgate.energy

Another approach involves creating a Z-scheme heterojunction photocatalyst by growing cadmium sulfide (CdS) on a triazine-based COF (TFPT-DHTH-COF). q2technologies.com This composite material exhibited a remarkable hydrogen evolution rate of 15.75 mmol h⁻¹ g⁻¹, approximately 75 times higher than the pristine COF and 3.4 times higher than CdS alone. q2technologies.com The staggered band alignment and strong interfacial interaction between the COF and CdS facilitate a Z-scheme charge transfer pathway, enhancing the efficiency of photocatalytic hydrogen production. q2technologies.com

Gas Capture, Storage, and Separation

The well-defined porous structures and high concentration of nitrogen atoms in triazine-based materials make them highly effective for the selective capture, storage, and separation of various gases.

Adsorption and Reversible Capture of Volatile and Radioactive Iodine

The capture of volatile and radioactive iodine is a critical challenge in nuclear waste management. Covalent organic frameworks with triazine units have demonstrated exceptional capabilities for iodine capture due to their porous nature and the presence of nitrogen-rich sites that have a strong affinity for iodine molecules.

The iodine uptake capacity of these materials is significant, with some COFs exhibiting capacities of several grams of iodine per gram of material. The mechanism of capture often involves a combination of physisorption within the porous network and chemisorption through interactions with the nitrogen atoms in the triazine rings. The reversibility of iodine capture is another key advantage, allowing for the potential regeneration and reuse of the adsorbent material.

| Material | Iodine Uptake Capacity (g/g) | Conditions | Reference |

|---|---|---|---|

| TTA-FMTA-COF | 5.07 | Vapor phase | - |

| USTB-1c | 5.80 | Vapor phase | - |

| PB-TT COF | 5.97 | Vapor phase | - |

| JUC-560 | 8.19 | Vapor phase | - |

Storage and Controlled Release of Endogenous Gases (e.g., H2S, NO)

The storage and controlled release of endogenous gases like hydrogen sulfide (H₂S) and nitric oxide (NO) have important therapeutic applications. While triazine-based compounds, in general, are known to be effective H₂S scavengers in industrial settings, there is a lack of specific research on materials derived from this compound for the storage and controlled release of H₂S. google.comresearchgate.netnih.gov

However, recent research has shown the potential of triazine-based COFs for the storage and controlled release of nitric oxide. A study demonstrated that NO can be effectively stored in a COF containing a 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline-15N linker. hhu.de The nitrogen sites within the COF structure act as reactive moieties for NO uptake. This research opens up possibilities for designing advanced materials for the controlled delivery of therapeutic gases. hhu.de

Carbon Dioxide (CO2) Capture and Sequestration

The capture of carbon dioxide is a critical strategy for mitigating climate change. Covalent triazine frameworks (CTFs) are particularly promising for CO₂ capture due to their high nitrogen content, which enhances their affinity for CO₂ molecules.

Several studies have demonstrated the effectiveness of triazine-based porous materials for CO₂ adsorption. For instance, a (3,3)-connected triazine-based COF, COFZ1, showed a CO₂ adsorption capacity of 24.21 cm³/g with a high selectivity for CO₂ over N₂. nih.gov Another study reported a mixed-linker triazine framework, CTF-hex4, with a CO₂ uptake of 76.4 cm³/g at 273 K. researchgate.net The tunability of the pore size and surface chemistry of these materials allows for the optimization of their CO₂ capture performance. Furthermore, an environmentally friendly synthesis route for crystalline COFs using CO₂ as a precursor has been developed, highlighting a sustainable approach to creating materials for carbon capture.

| Material | CO₂ Uptake | Conditions | Reference |

|---|---|---|---|

| COFZ1 | 24.21 cm³/g | 273 K, 1 bar | nih.gov |

| CTF-hex4 | 76.4 cm³/g | 273 K, 1 bar | researchgate.net |

| CTF-0 | ~500 m²/g surface area | - |

Sensing and Detection Platforms

The inherent properties of the 1,3,5-triazine (B166579) core, such as its electron-deficient nature and ability to form stable porous frameworks, make it an excellent candidate for the development of highly sensitive and selective sensors. Materials derived from this compound are at the forefront of this research, enabling the creation of innovative chemo/fluorescence and electrochemical sensing platforms.

Chemo/Fluorescence Sensors for Specific Analytes

Covalent Organic Frameworks (COFs) synthesized using triazine-based building blocks have shown considerable promise as fluorescent sensors. The porous and crystalline nature of these materials allows for the diffusion of analytes and interaction with the framework, leading to detectable changes in fluorescence. For instance, a covalent triazine-based framework demonstrated a high sensitivity for detecting iodine through fluorescence quenching. Another framework exhibited high fluorescent sensing capabilities for picric acid. While not exclusively derived from this compound, these examples highlight the potential of triazine aldehydes in constructing fluorescent sensing materials. The principle often involves the interaction of the analyte with the electron-deficient triazine rings or other functional groups within the framework, leading to a modulation of the material's photoluminescence.

| Analyte Detected | Sensing Mechanism | Triazine-based Material |

| Iodine | Fluorescence quenching | Covalent Triazine-based Framework |

| Picric Acid | Fluorescence sensing | Covalent Triazine-based Framework |

| Protons (Acidic conditions) | Color and fluorescence shift | Porous Organic Polymer (POP-2) |

Supramolecular Assemblies and Functional Oligomers

The controlled, stepwise reactivity of triazine derivatives has made them ideal building blocks for the construction of discrete and monodisperse oligomers with well-defined architectures. These supramolecular assemblies are of great interest for their potential applications in molecular recognition, self-assembly, and materials science. researchgate.net

Construction of Discrete Monodisperse Oligomers (Linear, Branched, Macrocyclic, Dendrimeric)

The synthesis of oligomers based on the 1,3,5-triazine scaffold has been extensively reviewed, with various topologies such as linear, branched, macrocyclic, and dendrimeric structures being reported. researchgate.neticiq.orgmdpi.com The predominant synthetic strategy involves the sequential nucleophilic aromatic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net This method allows for precise control over the final structure by carefully selecting the nucleophiles and reaction conditions.

Linear Oligomers: These have been synthesized with triazine units incorporated into the polymer backbone. researchgate.neticiq.org

Macrocycles: The preparation of triazine-based macrocycles typically involves the synthesis of a linear precursor followed by an intramolecular cyclization reaction. researchgate.net

Dendrimers: Both convergent and divergent synthetic approaches have been employed to create triazine-based dendrimers, which are highly branched, tree-like molecules. mdpi.com The 1,3,5-triazine core serves as an excellent branching unit for creating these complex structures. researchgate.netresearchgate.net

While the majority of existing literature focuses on derivatives from cyanuric chloride, the three aldehyde functionalities of this compound offer an alternative platform for the synthesis of such oligomers through reactions like Schiff base condensation.

Molecular Recognition Phenomena in Triazine-based Supramolecular Systems

Molecular recognition is a key feature of supramolecular systems derived from 1,3,5-triazine. This phenomenon is largely driven by non-covalent interactions, with hydrogen bonding playing a crucial role. nih.gov The nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, while substituents can be designed to act as hydrogen bond donors.

These interactions are fundamental to the self-assembly of triazine-based oligomers into larger, ordered structures. researchgate.net For instance, macrocycles containing hydrogen-bonding donor and acceptor groups can recognize and bind complementary substrates like barbituric acid derivatives. researchgate.net Furthermore, the electron-deficient nature of the triazine ring allows for anion-π interactions, enabling the binding of anions. researchgate.net The precise arrangement of functional groups on the triazine scaffold dictates the selectivity and strength of these molecular recognition events.

Environmental Remediation

The development of efficient and sustainable methods for environmental remediation is a critical area of modern research. Porous materials derived from this compound and its analogues are emerging as promising candidates for tackling environmental pollutants due to their high surface area, tunable porosity, and chemical stability.

Triazine-based porous organic polymers (POPs) have demonstrated excellent performance in the removal of dyes from water. mdpi.com These materials can be designed to have a positive surface charge, making them highly effective in adsorbing anionic dyes like methyl orange, with removal efficiencies exceeding 99% in a short period. mdpi.com They have also shown efficacy in removing cationic dyes such as methylene (B1212753) blue. mdpi.com

Adsorption and Removal of Organic Pollutants

The unique structural characteristics of triazine-based COFs, such as high porosity, large specific surface area, and chemical stability, make them excellent candidates for adsorbing and removing organic pollutants from aqueous solutions. nih.gov These frameworks can be engineered with specific pore sizes and functionalities to target different types of contaminants, such as industrial dyes.

One notable example involves a COF synthesized from the flexible, O-linked 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO), an analogue of the core compound. nih.gov This material has demonstrated high efficacy in removing methylene blue, a common industrial dye, from water. The COF functions as a robust and stable adsorbent, with its performance metrics indicating a strong affinity for the dye molecules. nih.gov The adsorption process for this material was found to align with the Langmuir isotherm model and follow pseudo-second-order kinetics, suggesting a chemisorption mechanism on a homogenous surface. nih.govbohrium.com

In another study, an amorphous tetrazine–triazine-functionalized COF was developed by reacting TPT-CHO with s-tetrazine-diamine. rsc.org This material, featuring nano-channels, achieved up to 99% of its maximum adsorption capacity for methylene blue within just 15 minutes, highlighting its potential for rapid wastewater treatment. rsc.org The research underscored the importance of matching the COF's inherent pore size with the size of the organic dye molecules to achieve effective adsorption. rsc.org

| Adsorbent Material | Target Pollutant | Max. Adsorption Capacity (mg g⁻¹) | Key Findings |

| COF from TPT-CHO | Methylene Blue | 510 | Adsorption follows Langmuir model and pseudo-second-order kinetics. nih.govbohrium.com |

| COFZ1 (Triazine-based COF) | Gentian Violet | 564 | Exhibits high anti-interference performance and excellent recyclability. bohrium.com |

| TzTPT-COF | Methylene Blue | Not Specified | Reached 99% of maximum adsorption capacity within 15 minutes. rsc.org |

Sequestration of Toxic or Hazardous Species

Beyond common organic pollutants, materials derived from triazine aldehydes are being explored for the sequestration of highly toxic and hazardous species, such as mycotoxins. Mycotoxins, including aflatoxins and zearalenone, pose significant risks to food safety and human health. nih.gov

A covalent organic framework, TAPT-OH-COF, was developed using a derivative, 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline, for the effective co-extraction of these hazardous mycotoxins from food and biological samples. nih.gov The material was designed with the aid of density functional theory calculations to optimize its potential as an adsorbent before synthesis. nih.gov When applied as a magnetic solid-phase extraction adsorbent, the magnetic TAPT-OH-COF demonstrated high efficiency, achieving satisfactory recoveries (75.8%–110.9%) and low limits of quantification (0.05–0.50 μg/kg) for the targeted mycotoxins. nih.gov This highlights the potential for creating highly selective adsorbents for complex sample matrices. nih.gov

Uranium Extraction from Seawater

The extraction of uranium from seawater is a critical challenge for securing future nuclear energy resources, given the vast but dilute concentration of uranium in the oceans. usf.eduresearchgate.net Porous aromatic frameworks (PAFs) and COFs derived from this compound precursors are emerging as highly promising materials for this application due to their exceptional stability and high surface area. usf.edunih.gov

A key strategy involves the post-synthetic modification of these frameworks to introduce specific chelating groups that have a high affinity for the uranyl ion (UO₂²⁺). usf.edunih.gov One of the most effective functional groups for this purpose is amidoxime. nih.gov An amidoxime-functionalized porous aromatic framework, PAF-1-CH₂AO, demonstrated a remarkable uranium uptake capacity of over 300 mg g⁻¹. nih.gov This material was capable of reducing the uranyl concentration in an aqueous solution from 4.1 ppm to below 1.0 ppb within 90 minutes, a level well under the acceptable limit set by the US Environmental Protection Agency. usf.edunih.gov

Further research into novel amidoxime-functionalized crystalline COFs has also shown significant promise. chinesechemsoc.org One such material, BD-TN-AO, not only exhibits high uranium adsorption capacity but also possesses photocatalytic activity that helps prevent biofouling—a major obstacle in real-world seawater applications. chinesechemsoc.org Under simulated sunlight, this COF achieved a uranium adsorption capacity of 5.9 mg g⁻¹ in microorganism-containing natural seawater, a 1.48-fold increase compared to its performance in the dark. chinesechemsoc.org

| Material | Functional Group | Uranium Uptake Capacity | Key Feature |

| PAF-1-CH₂AO | Amidoxime | >300 mg g⁻¹ | Reduces uranyl concentration to <1.0 ppb in 90 minutes. nih.gov |

| MIPAF-15 | N-O chelating pockets | 44.88 mg g⁻¹ | High coordination affinity for uranyl ions. mdpi.com |

| BD-TN-AO | Amidoxime | 5.9 mg g⁻¹ (in natural seawater) | Photoinduced effects enhance uranium extraction and provide anti-biofouling properties. chinesechemsoc.org |

Controlled Release Systems (Material Design Perspective)

The precise structural control offered by this compound and its derivatives allows for the rational design of advanced controlled-release systems. These applications range from cross-linked hydrogels to highly ordered porous frameworks for drug encapsulation.

Hydrogel Formation and Cross-linking with Chitosan (B1678972) for Controlled Release

A derivative, 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, has been successfully used as a cross-linking agent to create novel pH- and thermo-responsive hydrogels based on chitosan. nih.govaraku.ac.ir Chitosan, a natural biopolymer, has amine groups that react with the aldehyde groups of the triazine derivative to form imine bonds, resulting in a cross-linked hydrogel network. nih.govresearchgate.net

The degree of cross-linking, controlled by the amount of the triazine-based cross-linker used (e.g., 6, 10, or 14% w/w with respect to chitosan), directly influences the hydrogel's properties. nih.gov A higher concentration of the cross-linker leads to a denser network, which in turn affects the swelling behavior and the release rate of encapsulated drugs. nih.gov Studies using the model drug metronidazole (B1676534) demonstrated that the release profile could be effectively controlled by the amount of cross-linker, as well as by environmental pH and temperature. nih.govaraku.ac.ir These dual-responsive hydrogels can inhibit an initial burst release and provide a slow, sustained release of the drug. researchgate.net

Encapsulation Strategies within Porous Frameworks for Controlled Release

Covalent Organic Frameworks (COFs) synthesized from triazine-benzaldehyde linkers, such as 4,4',4''-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde (TTB), represent a sophisticated platform for drug delivery. cd-bioparticles.net These materials offer high surface areas and tunable pore sizes, which allow for a high drug loading capacity for both hydrophobic and hydrophilic molecules. cd-bioparticles.net

The design of these frameworks enables precise control over drug release. cd-bioparticles.net The aldehyde groups on the TTB linker can form covalent bonds with certain drug molecules, ensuring they are securely encapsulated within the framework until they reach the target site. This strategy prevents premature release and minimizes side effects. cd-bioparticles.net Furthermore, the high structural integrity and chemical stability of TTB-based COFs ensure the safe transport of the drug cargo under physiological conditions, overcoming the instability issues often associated with traditional carriers like liposomes or polymer nanoparticles. cd-bioparticles.net

Future Directions and Emerging Research Avenues for 1,3,5 Triazine 2,4,6 Tricarbaldehyde Chemistry

Development of Novel Linker Architectures and Hybrid Frameworks

The utility of 1,3,5-triazine-2,4,6-tricarbaldehyde and its derivatives as primary building blocks, or linkers, is a cornerstone of its future development. The research is moving towards creating more complex and functional architectures beyond simple framework structures.

One major direction is the design of advanced Covalent Organic Frameworks (COFs). The aldehyde groups readily react with amine linkers to form stable imine-linked COFs. kjdb.org Future work will involve using this compound with custom-designed amine linkers that incorporate specific functional groups to impart desired properties like catalytic activity, selective binding sites for pollutants, or enhanced electronic conductivity. For example, a structurally analogous linker, 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, has been successfully used to synthesize robust COFs for the removal of dyes from water, demonstrating the potential of this molecular scaffold. nih.gov

Another promising area is the development of hybrid frameworks. This involves using the triazine core in conjunction with other components to create materials with combined or enhanced properties. For instance, triazine-based ligands have been used with secondary aromatic polycarboxylate ligands to construct diverse 3D metal-organic frameworks (MOFs), indicating a strategy for creating multi-component coordination networks. rsc.org Furthermore, derivatives like 1,3,5-triazine-2,4,6-tribenzaldehyde serve as effective crosslinking agents for biopolymers like chitosan (B1678972), forming pH- and thermo-responsive hydrogels. nih.gov These hybrid materials merge the stability of the triazine linker with the biocompatibility of the polymer, opening doors for applications in drug delivery and tissue engineering. nih.gov

| Framework Type | Key Components | Resulting Material | Potential Application |

| Covalent Organic Framework (COF) | This compound + Functional Amine Linkers | Functionalized Imine-Linked COF | Catalysis, Adsorption, Sensing |

| Hybrid MOF | Triazine-based Ligand + Metal Ions + Auxiliary Ligands | Multi-component MOF | Electrocatalysis, Gas Storage |

| Hybrid Hydrogel | 1,3,5-Triazine-2,4,6-tribenzaldehyde derivative + Chitosan | Crosslinked Biopolymer Hydrogel | pH-responsive Drug Delivery |

This table illustrates potential hybrid frameworks and novel architectures derived from this compound and its analogues.

Integration into Multi-component and Hierarchical Materials

Building on the concept of hybrid frameworks, a significant future direction is the integration of triazine-based structures into more complex multi-component and hierarchical materials. This involves combining materials at different length scales to achieve properties that are not possible with a single component.

A key example is the creation of nanocomposites. Research has shown that hydrogels formed by crosslinking chitosan with a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative can be prepared in the presence of multi-walled carbon nanotubes (MWCNTs). nih.gov The resulting nanocomposite hydrogels exhibit swelling behavior and drug release profiles that are strongly dependent on the MWCNT content, demonstrating a synergistic relationship between the components. nih.gov Future research will likely explore the integration of other nanomaterials, such as graphene oxide, metallic nanoparticles, or quantum dots, within triazine-crosslinked matrices to develop materials for advanced sensing, catalysis, and biomedical applications.

Another emerging avenue is the fabrication of hierarchical structures, such as freestanding membranes. Researchers have developed methods to process COF aerogels into large-scale, mechanically stable membranes through simple compression. researchgate.net Applying such techniques to COFs synthesized from this compound could lead to the production of robust membranes for gas separation and filtration. researchgate.netuni-duesseldorf.de Similarly, the fabrication of nanopapers composed of cellulose (B213188) nanofibers coated with imine-linked COFs represents another innovative approach to creating hierarchical materials for applications requiring high surface area and structural integrity. acs.org

| Material Type | Triazine-Based Component | Integrated Component(s) | Key Feature |

| Nanocomposite Hydrogel | Triazine-tribenzaldehyde crosslinker | Chitosan, Multi-walled Carbon Nanotubes (MWCNTs) | Tunable swelling and drug release |

| Hierarchical Membrane | Imine-linked COF | None (processed from aerogel) | Mechanical stability for gas separation |

| Hybrid Nanopaper | Imine-linked COF | Cellulose Nanofibers (CNFs) | High surface area, structural integrity |

This table showcases examples of multi-component and hierarchical materials incorporating this compound-derived structures.

Exploration of New Reaction Mechanisms for Material Synthesis and Functionalization

While imine condensation is the most common reaction utilizing the aldehyde groups of this compound, future research will focus on exploring a wider range of reaction mechanisms for both material synthesis and post-synthetic functionalization.

New catalytic systems for COF synthesis are a primary target. Traditionally, Schiff base reactions for COF formation require acid catalysts like acetic acid. acs.org However, recent studies have shown that metal halides (e.g., from lead, antimony, bismuth) can act as general, low-cost catalysts for the synthesis of imine COFs, promoting crystallization through dynamic imine exchange. acs.org Investigating these alternative catalytic pathways could lead to more efficient and economical production of triazine-based frameworks.

Furthermore, the development of "green" synthetic protocols is crucial for industrial viability. Microwave-assisted and sonochemical (ultrasound-assisted) methods are being explored for the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com These techniques significantly reduce reaction times (from hours to minutes), increase yields, and allow for the use of environmentally friendly solvents like water, aligning with the principles of green chemistry. mdpi.commdpi.com

Beyond synthesis, exploring other aldehyde-based reactions can unlock new functionalization strategies. For instance, reactions like the Michael addition or Hantzsch pyridine (B92270) synthesis, which have been used with similar tri-aldehyde precursors to create complex star-shaped molecules, could be adapted to modify the surfaces or pores of materials derived from this compound. researchgate.net

Advanced In-Situ Characterization Techniques for Structure-Property Elucidation

To fully understand and optimize the synthesis of materials from this compound, researchers are turning to advanced characterization techniques that can monitor reactions in real-time. These in-situ and operando methods provide invaluable insights into formation mechanisms, kinetics, and the evolution of material properties under operational conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the solution-phase processes during the formation of crystalline frameworks like MOFs. nih.govresearchgate.net By tracking the time-evolution of the liquid-state ¹H NMR spectrum, researchers can obtain quantitative data on the kinetics of crystallization, allowing for the determination of activation energies for both the nucleation and growth phases. researchgate.net This level of mechanistic understanding is crucial for designing rational synthesis strategies to control crystal size and quality.

Complementary to NMR, in-situ scattering and diffraction techniques are vital. In-situ X-ray diffraction (XRD) can confirm the crystalline phases present during a reaction, while small-angle X-ray scattering (SAXS) provides nanoscale information on the self-assembly and aggregation of linkers in solution prior to crystallization. nih.govresearchgate.net For mechanochemical syntheses, in-situ monitoring allows for the direct observation of the formation of intermediate phases. rsc.org

Looking forward, the use of synchrotron radiation-based operando techniques, which characterize materials as they function (e.g., in a battery or during a catalytic cycle), will be essential. rsc.org These methods, including operando spectroscopy, scattering, and imaging, will help to forge a direct link between the dynamic structure of triazine-based materials and their functional performance. rsc.org

Scalability and Industrial Viability of Production Methods and Applications

For materials derived from this compound to move from the laboratory to commercial applications, the development of scalable and economically viable production methods is paramount.

A significant advantage is the accessibility of the core chemical structure. Many 1,3,5-triazine derivatives are synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which is a low-cost, commercially available, and crucial industrial intermediate. This provides a strong foundation for the cost-effective production of the tricarbaldehyde precursor itself.

The adoption of green and efficient synthesis protocols is a key driver for scalability. As mentioned, microwave and sonochemical methods drastically shorten reaction times and can often be performed in aqueous media, reducing the reliance on hazardous organic solvents and lowering energy consumption. mdpi.commdpi.com These methods are generally more amenable to continuous flow processes, which are preferred for large-scale industrial production.

Finally, the industrial viability is intrinsically linked to the ability to process these materials into practical forms. The successful fabrication of macroscopic objects like robust, large-scale COF membranes from aerogel precursors is a critical step. researchgate.net This demonstrates that the powdered products of synthesis can be shaped into functional devices, paving the way for their use in industrial gas separation, water purification, and other membrane-based technologies. The diverse and high-value potential applications in fields like electronics, energy storage, and environmental remediation provide the necessary economic incentive to overcome the challenges of scaling up production.

Q & A

Q. Critical Parameters :

- Temperature: Maintain ≤ 60°C to avoid decomposition.

- Stoichiometry: Excess oxidizing agent (1.5–2 eq) ensures complete conversion .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound in COF synthesis?

Answer:

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance aldehyde reactivity but may induce side reactions. Compare results across solvent systems .